MFCD02364493
Description
MFCD02364493 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Typical properties of such compounds include:
Properties
IUPAC Name |
pentyl 4-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-2-3-6-15-34-26(31)18-9-11-20(12-10-18)28-25(30)19(17-27)16-21-13-14-24(35-21)22-7-4-5-8-23(22)29(32)33/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,28,30)/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARIBVWIFEAJA-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02364493 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD02364493 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can enhance the compound’s properties for specific applications.
Scientific Research Applications
MFCD02364493 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in industrial processes to produce materials with specific characteristics.
Mechanism of Action
The mechanism of action of MFCD02364493 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction
Comparison with Similar Compounds
Compound 1: CAS 56469-02-4 (MFCD02258901)
Molecular Formula: C₉H₉NO₂ Key Properties:
Structural Similarities :
- Both feature hydroxyl-substituted heterocyclic cores (e.g., isoquinolinone derivatives) .
- High similarity score (0.84–0.93) with other isoquinolinone derivatives, indicating shared reactivity in alkylation or coupling reactions .
Functional Differences :
- CAS 56469-02-4 shows higher BBB permeability (Yes vs. inferred No for this compound), suggesting divergent pharmacological applications .
Compound 2: CAS 918538-05-3 (MFCD11044885)
Molecular Formula : C₆H₃Cl₂N₃
Key Properties :
| Property | CAS 918538-05-3 | This compound (Inferred) |
|---|---|---|
| Molecular Weight | 188.01 g/mol | Higher (~160–170 g/mol) |
| Log S (ESOL) | -2.99 (low solubility) | Moderate solubility |
| CYP Inhibition | No | Unlikely |
| Synthetic Accessibility | 2.07 (moderate) | Likely similar |
Structural Similarities :
Functional Differences :
Quantitative Comparison Table
| Parameter | This compound | CAS 56469-02-4 | CAS 918538-05-3 |
|---|---|---|---|
| Molecular Weight | ~165 g/mol | 163.17 g/mol | 188.01 g/mol |
| Hydrogen Bond Donors | 1–2 | 1 | 0 |
| Rotatable Bonds | 2–3 | 2 | 1 |
| Synthetic Steps | 2–3 (e.g., alkylation) | 2 (methanol/NaOH) | 1 (Pd-catalyzed) |
| Bioactivity | Moderate | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
